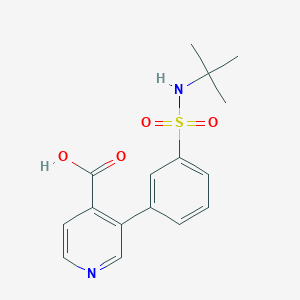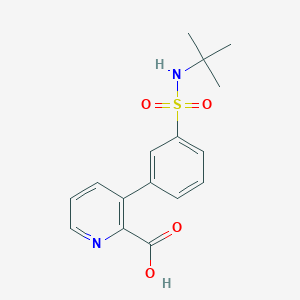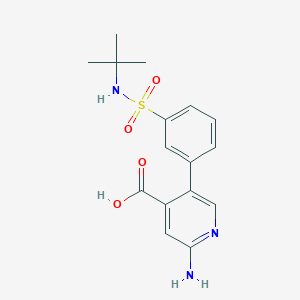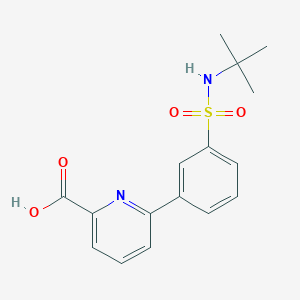![molecular formula C16H15ClN2O4S B6395359 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1262004-73-8](/img/structure/B6395359.png)
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% (2C5PPA) is a synthetic compound used for a variety of applications in scientific research and the laboratory. It is a non-selective agonist of nicotinic acetylcholine receptors (nAChRs) and is widely used in studies of the role of nAChRs in the central nervous system (CNS). 2C5PPA has also been used in studies of the effects of nAChRs on synaptic plasticity, learning, memory, and behavior.
Mechanism of Action
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to and activates nAChRs, which are integral membrane proteins that mediate the release of neurotransmitters such as acetylcholine and dopamine. Activation of nAChRs leads to an influx of calcium ions into the cell, which in turn triggers a cascade of downstream effects, including the release of neurotransmitters and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the activation of various signaling pathways, and the modulation of synaptic plasticity. It has also been shown to modulate the activity of various enzymes and ion channels, as well as to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a non-selective agonist of nAChRs, which makes it useful for studying the effects of nAChR activation on a variety of processes. It is also relatively stable and has a high purity level. However, it can be toxic at high concentrations, so care must be taken when using it in laboratory experiments.
Future Directions
For research using 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% include investigating the effects of nAChR activation on the development of addiction, the potential therapeutic effects of nicotine in treating neurological disorders, and the role of nAChRs in neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% and its potential as a therapeutic agent. Finally, further research is needed to identify the optimal concentrations and dosing regimens for 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments.
Synthesis Methods
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is synthesized through a multi-step process that involves the condensation of pyrrolidine-2-thione and 4-chlorobenzaldehyde, followed by hydrolysis, and finally, the addition of a sulfonyl group. The final product is a white powder with a purity of 95%.
Scientific Research Applications
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of the role of nAChRs in the CNS, synaptic plasticity, learning, memory, and behavior. It has also been used in studies of the effects of nicotine on the development of addiction and the potential therapeutic effects of nicotine in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDMWVNIRVMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688483 |
Source


|
| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-73-8 |
Source


|
| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)



![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)




